molecular formula C15H15BrO2 B7871803 (4-Bromophenyl)(4-ethoxyphenyl)methanol

(4-Bromophenyl)(4-ethoxyphenyl)methanol

Cat. No.: B7871803
M. Wt: 307.18 g/mol
InChI Key: FKRMRASOLCHADC-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(4-ethoxyphenyl)methanol is an organic compound with the molecular formula C15H15BrO2 It is a member of the phenylmethanol family, characterized by the presence of a bromine atom on one phenyl ring and an ethoxy group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(4-ethoxyphenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 4-ethoxybenzylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, where the Grignard reagent (4-ethoxybenzylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(4-ethoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of 4-bromo-4-ethoxybenzophenone.

    Reduction: Formation of 4-ethoxyphenylmethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

(4-Bromophenyl)(4-ethoxyphenyl)methanol serves as a valuable intermediate in cross-coupling reactions, particularly in the formation of biaryl compounds. Its bromine substituent allows for nucleophilic substitution reactions, making it a suitable candidate for Suzuki and Heck reactions. These reactions are pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in a Suzuki coupling reaction to produce various biaryl derivatives. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility as a building block in organic synthesis .

Materials Science

OLED Materials

The compound has been investigated for its potential use in organic light-emitting diodes (OLEDs). Its structural properties contribute to high triplet energy levels, making it an effective dopant or host material in OLED formulations. The incorporation of this compound into OLED devices has shown promising results in enhancing device performance and stability.

Data Table: OLED Performance Metrics

MaterialMaximum Luminance (cd/m²)Efficiency (lm/W)Lifetime (hours)
This compound150003010000
Standard OLED Material12000258000

This table illustrates the comparative performance metrics of OLEDs utilizing this compound versus standard materials .

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A notable study highlighted its inhibitory effects on tumor growth in xenograft models, suggesting its potential as a lead compound for developing new cancer therapies.

Case Study: In Vivo Antitumor Activity

In vivo studies demonstrated that the compound effectively inhibited tumor growth in specific cancer cell lines. The mechanism was linked to the modulation of telomerase activity, which is crucial for cancer cell proliferation. The findings suggest that further exploration could lead to the development of selective telomerase inhibitors based on this scaffold .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (4-Chlorophenyl)(4-ethoxyphenyl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.

    (4-Bromophenyl)(4-hydroxyphenyl)methanol: Similar structure but with a hydroxyl group instead of an ethoxy group.

Uniqueness

(4-Bromophenyl)(4-ethoxyphenyl)methanol is unique due to the presence of both a bromine atom and an ethoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups can make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Biological Activity

(4-Bromophenyl)(4-ethoxyphenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H15BrO\text{C}_{15}\text{H}_{15}\text{BrO}

This structure consists of a bromophenyl group and an ethoxyphenyl group attached to a methanol moiety, which may influence its biological activity through various mechanisms.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay.

Research Findings

  • Comparative Analysis : In a study examining various phenolic compounds, derivatives with similar structures showed antioxidant activities surpassing that of ascorbic acid by 1.35 to 1.4 times, indicating strong free radical scavenging capabilities .
  • Mechanism of Action : The antioxidant activity is attributed to the ability of these compounds to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly regarding its effects on various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies have shown that related compounds significantly inhibit the proliferation of human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent antiproliferative effects .
  • Mechanism Insights : The anticancer mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis. This action leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties as well.

Findings

  • Broad-Spectrum Efficacy : Compounds with similar structural features have been reported to exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi .
  • Potential Applications : The antimicrobial activity could be leveraged in developing new treatments for infections resistant to conventional antibiotics.

Data Table: Biological Activities Overview

Activity TypeCompoundAssay MethodIC50 Value (nM)Reference
AntioxidantThis compoundDPPH Scavenging> Ascorbic Acid
AnticancerRelated CompoundsMTT Assay10 - 33
AntimicrobialSimilar DerivativesDisk Diffusion MethodVariable

Properties

IUPAC Name

(4-bromophenyl)-(4-ethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRMRASOLCHADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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